molecular formula C16H16BrNO B240039 N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide

N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide

Cat. No. B240039
M. Wt: 318.21 g/mol
InChI Key: WUFKJFSDTZJMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide, also known as 2-(2-methylphenyl)-N-(4-bromo-2-methylphenyl)acetamide, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of acetamide derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromo-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide(N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)acetamide involves the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By selectively inhibiting COX-2, this compound can reduce inflammation and pain without affecting the production of prostaglandins that are important for maintaining normal physiological functions.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide(N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)acetamide can reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. This compound has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromo-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide(N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)acetamide is its selective COX-2 inhibitory activity, which makes it a promising candidate for the treatment of inflammatory disorders. However, one limitation is the lack of clinical studies to evaluate its efficacy and safety in humans.

Future Directions

There are several future directions for the research on N-(4-bromo-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide(N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)acetamide. One direction is to conduct clinical trials to evaluate its efficacy and safety in humans. Another direction is to explore its potential for the treatment of other inflammatory disorders such as osteoarthritis and inflammatory bowel disease. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-(4-bromo-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide(N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)acetamide can be achieved through a multi-step process involving the reaction of 4-bromo-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylaniline with N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

N-(4-bromo-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)-N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide(N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamidemethylphenyl)acetamide has been studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. Research has also shown that this compound has the potential to act as a selective COX-2 inhibitor, which makes it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

Product Name

N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H16BrNO/c1-11-5-3-4-6-13(11)10-16(19)18-15-8-7-14(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

WUFKJFSDTZJMIS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Br)C

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Br)C

Origin of Product

United States

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